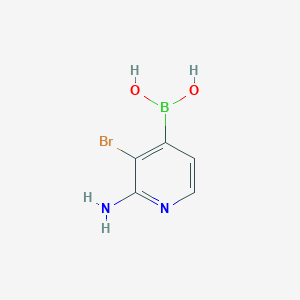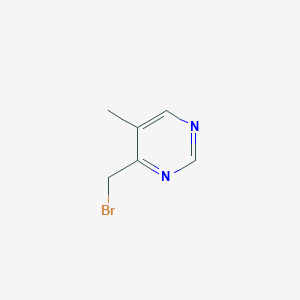
Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is a complex organic compound that belongs to the class of anthracene derivatives This compound is characterized by its unique structure, which includes an anthracene core with amino and methylamino substituents, as well as a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate typically involves multiple steps, starting from readily available anthracene derivatives. One common synthetic route includes the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The amino groups are methylated using methylating agents like methyl iodide.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to hydroxyl groups.
Substitution: Amino groups can undergo substitution reactions with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: The parent compound of the anthracene derivatives.
1-Aminoanthracene: A simpler derivative with only one amino group.
9,10-Anthraquinone: An oxidized form of anthracene with two carbonyl groups.
Uniqueness
Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual amino and methylamino substituents, along with the carboxylate ester group, make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
75313-76-7 |
|---|---|
Molekularformel |
C17H14N2O4 |
Molekulargewicht |
310.30 g/mol |
IUPAC-Name |
methyl 1-amino-4-(methylamino)-9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C17H14N2O4/c1-19-11-7-10(17(22)23-2)14(18)13-12(11)15(20)8-5-3-4-6-9(8)16(13)21/h3-7,19H,18H2,1-2H3 |
InChI-Schlüssel |
ZYQDRDWRKZYTFL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C(=C(C(=C1)C(=O)OC)N)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)
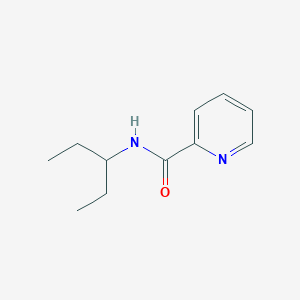

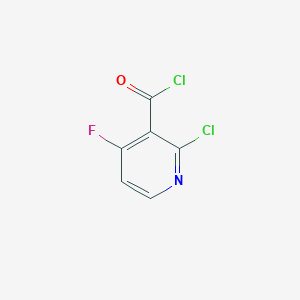
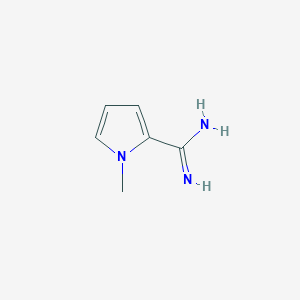

![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione](/img/structure/B13125928.png)
